molecular formula C28H53N7O8 B1354043 Ser-Leu-Ile-Gly-Lys-Val CAS No. 202933-49-1

Ser-Leu-Ile-Gly-Lys-Val

Número de catálogo B1354043
Número CAS: 202933-49-1
Peso molecular: 615.8 g/mol
Clave InChI: NTQVODZUQIATFS-WAUHAFJUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“Ser-Leu-Ile-Gly-Lys-Val” is a potent inhibitor of the enzyme soybean trypsin . It is also a selective proteinase-activated receptor 2 (PAR2)-activating peptide corresponding to the tethered ligand sequence of human PAR2 . PAR2 is activated by a synthetic peptide that is exposed after the trypsin cleavage of the amino terminus .


Synthesis Analysis

The synthesis of peptides like “Ser-Leu-Ile-Gly-Lys-Val” involves the formation of peptide bonds between the amino acids. This process requires the protection of certain amino and carboxyl groups during the synthesis to avoid the formation of complex mixtures . The synthesis also involves the activation of specific carboxyl functions to form the desired amide bond .


Molecular Structure Analysis

The molecular structure of “Ser-Leu-Ile-Gly-Lys-Val” is determined by the sequence of its amino acids and the peptide bonds that link them together. The peptide bonds are planar and usually trans-configured . The peptide’s primary structure refers to the pattern of its covalent bonds .


Chemical Reactions Analysis

The chemical reactions involving “Ser-Leu-Ile-Gly-Lys-Val” are primarily related to its role as a proteinase-activated receptor 2 (PAR2) activating peptide . The peptide is exposed after the trypsin cleavage of the amino terminus, activating PAR2 .

Aplicaciones Científicas De Investigación

Antimicrobial Peptides

  • The Alyteserins : A study on the skin secretions of the midwife toad Alytes obstetricans identified antimicrobial peptides, including alyteserin-2a (Ile-Leu-Gly-Lys-Leu-Leu-Ser-Thr-Ala-Ala-Gly-Leu-Leu-Ser-Asn-Leu.NH2) and others, showing growth inhibitory activity against bacteria like Escherichia coli and Staphylococcus aureus. These peptides may represent a component of the animal's system of innate immunity (Conlon et al., 2009).

Protein Structure Studies

  • Adenylate Kinase from Skeletal Muscle : Research on the amino acid composition and structure of porcine muscle adenylate kinase revealed sequences including the Ser-Leu-Ile-Gly-Lys-Val motif. Such studies enhance our understanding of protein structure and function (Heil et al., 1974).
  • Alpha-Helical Structure in Peptides : A study using a host-guest system of synthetic peptides explored the role of amino acid side chains in stabilizing alpha-helix structure. The research provided insights into the molecular forces influencing protein structures (Lyu et al., 1990).

Biochemical Studies

  • Tachykinins from Octopus Vulgaris : Novel tachykinins, including one with a sequence similar to Ser-Leu-Ile-Gly-Lys-Val, were isolated from the octopus's posterior salivary gland, indicating potential roles in venomous substance secretion and prey capture (Kanda et al., 2003).
  • Histidine Decarboxylase Study : Research on the beta chain of histidine decarboxylase from Lactobacillus 30a revealed amino acid sequences, contributing to understanding enzyme structure and function (Vaaler et al., 1982).

Safety And Hazards

The peptide “Ser-Leu-Ile-Gly-Lys-Val” is for research and development use only. It is not intended for drug, household, or other uses. It is recommended to consult the Material Safety Data Sheet (MSDS) for information regarding hazards and safe handling practices .

Propiedades

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H53N7O8/c1-7-17(6)23(35-26(40)20(12-15(2)3)33-24(38)18(30)14-36)27(41)31-13-21(37)32-19(10-8-9-11-29)25(39)34-22(16(4)5)28(42)43/h15-20,22-23,36H,7-14,29-30H2,1-6H3,(H,31,41)(H,32,37)(H,33,38)(H,34,39)(H,35,40)(H,42,43)/t17-,18-,19-,20-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQVODZUQIATFS-WAUHAFJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H53N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ser-Leu-Ile-Gly-Lys-Val

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ser-Leu-Ile-Gly-Lys-Val
Reactant of Route 2
Ser-Leu-Ile-Gly-Lys-Val
Reactant of Route 3
Ser-Leu-Ile-Gly-Lys-Val
Reactant of Route 4
Ser-Leu-Ile-Gly-Lys-Val
Reactant of Route 5
Ser-Leu-Ile-Gly-Lys-Val
Reactant of Route 6
Ser-Leu-Ile-Gly-Lys-Val

Citations

For This Compound
83
Citations
L Xie, Z Duan, C Liu, Y Zheng… - Experimental and …, 2015 - spandidos-publications.com
… PAR‑2 mRNA was significantly upregulated in the cells treated with trypsin or the PAR‑2 activating peptide Ser‑Leu‑Ile‑Gly‑Lys‑Val (SLIGKV) (P<0.01), but not in the Val‑Lys‑Gly‑Ile‑Leu‑…
Number of citations: 19 www.spandidos-publications.com
FG Goh, PY Ng, M Nilsson, T Kanke… - British journal of …, 2009 - Wiley Online Library
… and tryptase serve as the predominant endogenous activators for PAR 2 , while synthetic activating peptides derived from the tethered ligand sequence such as Ser-Leu-Ile-Gly-Lys-Val (…
Number of citations: 51 bpspubs.onlinelibrary.wiley.com
QX Niu, HQ Chen, ZY Chen, YL Fu… - Clinical and …, 2008 - Wiley Online Library
… The results showed that 1 mg/mL trypsin induced release of 32 different inflammatory factors, whereas 100 mmol/L Ser-Leu-Ile-Gly-Lys-Val-NH 2 (SLIGKV-NH 2 ) only stimulated …
Number of citations: 34 onlinelibrary.wiley.com
GL Howells, MG Macey, C Chinni, L Hou… - Journal of Cell …, 1997 - journals.biologists.com
… RAP (Ser-Leu-Ile-Gly-Lys-Val-NH2) alone induced an increase in the forward and side light scatter after 5-10 minutes and a small increase in the expression of the acti- …
Number of citations: 210 journals.biologists.com
L Chi, Y Li, L Stehno-Bittel, J Gao… - Journal of Interferon & …, 2001 - liebertpub.com
… PAR agonists peptides Ser-PheLeu-Leu-Arg-Asn (SFLLRN) and Ser-Leu-Ile-Gly-Lys-Val (SLIGKV) and related hexapeptides with altered consensus sequences (LFSNRL and ILSVKG) …
Number of citations: 164 www.liebertpub.com
W Haiyan, H Shaoheng - Journal of the Fourth Military Medical …, 2004 - europepmc.org
… Following 16 h incubation, PAR-2 agonists Ser-Leu-Ile-Gly-Lys-Val-amide (SLIGKV) and trans-cinnamcyl-Leu-Ile-Gly-Arg-Leu-Orn-amide (tc-LIGRLO) were able to induce concentration …
Number of citations: 0 europepmc.org
Y Matsuwaki, K Wada, T White, H Moriyama… - International archives of …, 2012 - karger.com
… Tethered ligand peptides specific for human PAR-2 used in this study are as follows: PAR-2 agonistic peptides, Ser-Leu-Ile-Gly-Lys-Val-NH2 (SLIGKV), PAR-2 antagonistic peptide, Leu-…
Number of citations: 97 karger.com
O Palygin, DV Ilatovskaya… - American Journal of …, 2016 - journals.physiology.org
… ) and TFLLR-NH 2 (Thr-Phe-Leu-Leu-Arg-NH 2 ) have been shown to stimulate PAR1 with the EC 50 0.8 and 1.9 μM (15, 24), respectively, and SLIGKV-NH 2 (Ser-Leu-Ile-Gly-Lys-Val-…
Number of citations: 41 journals.physiology.org
SS Bhagwat, AK Larsen… - … and Industrial Health, 2016 - journals.sagepub.com
Seafood industry workers exhibit increased prevalence of respiratory symptoms due to exposure to bioaerosols containing a mixture of bioactive agents. In this study, a human …
Number of citations: 4 journals.sagepub.com
A Kawabata, T Kanke, D Yonezawa, T Ishiki… - … of Pharmacology and …, 2004 - ASPET
… The PAR-2-activating peptides used were as follows: Ser-Leu-Ile-Gly-Lys-Val (SLIGKV-OH), Ser-Leu-Ile-Gly-Arg-Leu (SLIGRL-OH), Ser-Leu-Ile-Gly-Lys-Val-amide (SLIGKV-NH 2 ), Ser-…
Number of citations: 88 jpet.aspetjournals.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.